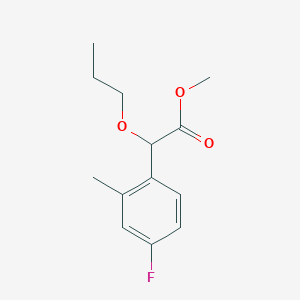

![molecular formula C18H18N2O4S2 B2953046 4-isopropoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 681236-47-5](/img/structure/B2953046.png)

4-isopropoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

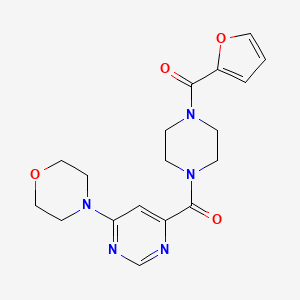

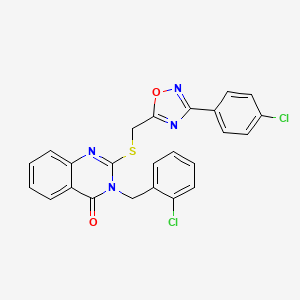

The synthesis of benzothiazole derivatives, which includes “4-isopropoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR and mass spectral data . The structure activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Applications De Recherche Scientifique

Synthesis and Electrophysiological Activity

The chemical compound 4-isopropoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide, while not directly mentioned, is related to a class of compounds studied for their potential in cardiac electrophysiological activity. For instance, N-substituted imidazolylbenzamides or benzene-sulfonamides have shown potency in in vitro Purkinje fiber assays, indicating their potential as selective class III agents in cardiac applications (Morgan et al., 1990). These studies explore the viability of certain molecular moieties, potentially including this compound, in producing desired electrophysiological effects.

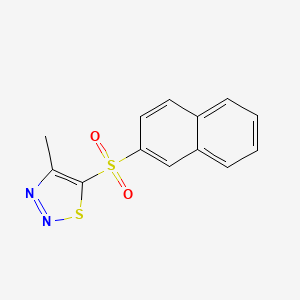

Antimicrobial and Antitubercular Agents

Research into sulfonyl derivatives, such as those structurally related to this compound, has revealed moderate to significant antibacterial and antifungal activities. A study by Kumar et al. (2013) on novel sulfonyl derivatives highlighted their efficacy against Mycobacterium tuberculosis, comparing favorably with the first-line drug isoniazid (Kumar et al., 2013). This suggests that compounds like this compound could have applications in treating microbial infections and tuberculosis.

Glucokinase Activators

The synthesis and identification of novel glucokinase activators have included compounds structurally akin to this compound. For instance, 3-alkoxy-5-phenoxy-N-thiazolyl benzamides have been developed as potent, orally bioavailable glucokinase activators, demonstrating significant glucose-lowering effects in rat models (Iino et al., 2009). This research points to the potential of such compounds in managing blood glucose levels and treating diabetes.

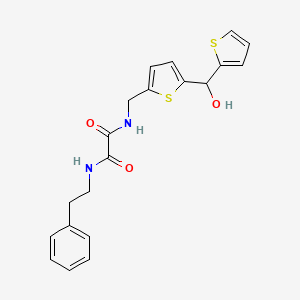

Anticancer Agents

Indapamide derivatives, sharing a functional similarity with this compound, have been synthesized and evaluated for their proapoptotic activity against cancer cell lines. One such study demonstrated significant growth inhibition of melanoma cells, suggesting the potential of these compounds in cancer therapy (Yılmaz et al., 2015).

Antifungal Agents

The synthesis of new benzamide derivatives has been explored for potential antifungal applications. For example, hydroxy-substituted benzamide compounds have been prepared as building blocks for drug discovery, demonstrating the versatility of benzamide scaffolds in developing antifungal agents (Narayana et al., 2004).

Mécanisme D'action

Target of Action

It’s known that thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, it’s plausible that this compound may interact with multiple targets involved in these biological processes.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit key enzymes, modulate receptor activity, or interfere with essential biochemical pathways .

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives, it’s likely that this compound may affect multiple biochemical pathways

Pharmacokinetics

Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific chemical structure

Result of Action

Given the broad range of biological activities associated with thiazole derivatives, it’s likely that this compound may have multiple effects at the molecular and cellular level .

Propriétés

IUPAC Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S2/c1-11(2)24-13-6-4-12(5-7-13)17(21)20-18-19-15-9-8-14(26(3,22)23)10-16(15)25-18/h4-11H,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQBCYKMOWCVBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B2952964.png)

![2-(Benzyloxy)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2952972.png)

![2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid hydrochloride](/img/structure/B2952974.png)

![5-amino-1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2952976.png)

![ethyl5-amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B2952983.png)

![2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2952984.png)

![3-(8-Oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-propionic acid](/img/structure/B2952985.png)